Chymase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

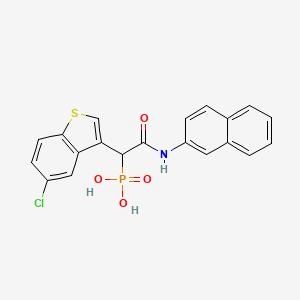

Structure

3D Structure

Properties

Molecular Formula |

C20H15ClNO4PS |

|---|---|

Molecular Weight |

431.8 g/mol |

IUPAC Name |

[1-(5-chloro-1-benzothiophen-3-yl)-2-(naphthalen-2-ylamino)-2-oxoethyl]phosphonic acid |

InChI |

InChI=1S/C20H15ClNO4PS/c21-14-6-8-18-16(10-14)17(11-28-18)19(27(24,25)26)20(23)22-15-7-5-12-3-1-2-4-13(12)9-15/h1-11,19H,(H,22,23)(H2,24,25,26) |

InChI Key |

HUJXISJLAPAFBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CSC4=C3C=C(C=C4)Cl)P(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chymase Inhibitors: A Technical Guide to Their Mechanism of Action in Tissue Remodeling

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides a detailed overview of the mechanism of action of chymase inhibitors in tissue remodeling based on publicly available scientific literature. The term "Chymase-IN-1" does not correspond to a widely recognized chymase inhibitor in the reviewed literature. Therefore, this guide focuses on the established principles and data from known chymase inhibitors such as BCEAB, SUN C8077, TY-51469, and others.

Executive Summary

Chymase, a serine protease primarily stored in the granules of mast cells, is a critical mediator of tissue remodeling and fibrosis. Its role extends beyond the classical renin-angiotensin system (RAS) to the activation of pro-fibrotic and inflammatory pathways. Chymase inhibitors have emerged as a promising therapeutic strategy to counteract pathological tissue remodeling in various organs, including the heart, lungs, kidneys, and skin. This guide elucidates the core mechanisms through which these inhibitors exert their effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

The Central Role of Chymase in Tissue Remodeling

Upon tissue injury or inflammatory stimuli, mast cells degranulate and release chymase into the extracellular matrix.[1] Once released, chymase acts on a variety of substrates to promote tissue remodeling and fibrosis through several key mechanisms:

-

Angiotensin II (Ang II) Generation: Chymase is a potent enzyme for the conversion of Angiotensin I to Ang II, a key effector molecule in fibrosis.[2] This pathway is independent of the angiotensin-converting enzyme (ACE) and is therefore not completely blocked by ACE inhibitors.[2]

-

Activation of Transforming Growth Factor-β (TGF-β): Chymase can activate latent TGF-β1, a pivotal cytokine that stimulates fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix (ECM) deposition.[3][4]

-

Matrix Metalloproteinase (MMP) Activation: Chymase activates pro-MMPs, such as pro-MMP-9, which are involved in the breakdown and remodeling of the ECM.[5] While essential for normal tissue repair, dysregulated MMP activity contributes to pathological remodeling.

-

Inflammatory Cytokine Processing: Chymase can process and activate pro-inflammatory cytokines, further perpetuating the inflammatory response that often precedes and accompanies fibrosis.

Mechanism of Action of Chymase Inhibitors

Chymase inhibitors are small molecules designed to specifically bind to the active site of the chymase enzyme, blocking its proteolytic activity. By inhibiting chymase, these compounds disrupt the downstream pathological events that lead to tissue remodeling and fibrosis. The primary mechanisms of action include:

-

Reduced Angiotensin II Production: By blocking the chymase-dependent conversion of Ang I, these inhibitors decrease local tissue concentrations of Ang II, thereby mitigating its pro-fibrotic and vasoconstrictive effects.

-

Suppression of TGF-β Activation: Inhibition of chymase prevents the activation of latent TGF-β1, leading to a reduction in fibroblast activation and collagen synthesis.[3]

-

Downregulation of MMP Activity: Chymase inhibitors limit the activation of pro-MMPs, helping to restore a balanced ECM turnover.[5]

-

Anti-inflammatory Effects: By preventing the processing of pro-inflammatory cytokines and reducing mast cell-mediated inflammation, chymase inhibitors can attenuate the inflammatory component of tissue remodeling.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for evaluating chymase inhibitors.

Caption: Chymase signaling pathway in tissue remodeling.

Caption: General experimental workflow for evaluating chymase inhibitors.

Quantitative Data from Preclinical Studies

The efficacy of various chymase inhibitors has been demonstrated in several animal models of tissue remodeling and fibrosis. The following tables summarize the key quantitative findings.

| Inhibitor | Animal Model | Dosage | Key Findings | Reference |

| SUN C8077 | Bleomycin-induced pulmonary fibrosis (mouse) | Dose-dependent | Reversed the increase in lung hydroxyproline content and chymase activity. | [3] |

| TY-51469 | Unilateral renal ischemia-reperfusion injury (mouse) | 10 mg/kg/day (i.p.) for 6 weeks | Significantly suppressed fibrosis formation and the expression of TGF-β1. | [6][7][8] |

| SUNC8257 | Tachycardia-induced heart failure (dog) | 10 mg/kg twice a day | Decreased left ventricular end-diastolic pressure, suppressed collagen type I and III, and TGF-β mRNA levels, and reduced fibrosis. | [2] |

| NK3201 | Myocardial infarction (rat) | 10 mg/kg/day (oral) for 4 weeks | Reduced fibrotic area and mRNA levels of collagen I and III. | [9] |

| BCEAB | Peritoneal adhesion formation (hamster) | 100 mg/kg/day (oral) for 1 week | Significantly decreased adhesion scores and chymase activity in the injured uterus. Suppressed TGF-β levels in peritoneal fluid. | |

| TEI-E00548 & TEI-F00806 | Streptozotocin-induced diabetic cardiomyopathy (hamster) | Not specified | Normalized heart Angiotensin II levels, reversed NOX4-induced oxidative stress and myocardial fibrosis. | [10] |

Detailed Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.

-

Animal Model: C57BL/6 mice are commonly used.[5]

-

Induction of Fibrosis: A single dose of bleomycin (e.g., 1.5 U/kg to 5 mg/kg body weight) dissolved in sterile saline is administered via intratracheal instillation to anesthetized mice.[5][9] Control animals receive saline only. The procedure involves suspending the anesthetized mouse by its front teeth, extending the tongue, and inserting a catheter into the trachea for bleomycin administration.[11]

-

Treatment: The chymase inhibitor (e.g., SUN C8077) is typically administered daily, starting at a designated time point before or after bleomycin instillation, and continued for the duration of the study (e.g., 14-21 days).[3][12]

-

Endpoint Analysis:

-

Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition and assess the degree of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).[6]

-

Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the hydroxyproline concentration. Lung tissue is homogenized, hydrolyzed with strong acid (e.g., 6N HCl) at high temperature (e.g., 110-120°C), and the hydroxyproline content is determined using a colorimetric or HPLC-based method.[8][10]

-

Gene Expression Analysis: Total RNA is extracted from lung tissue, and the mRNA levels of pro-fibrotic genes such as collagen type I (Col1a1), collagen type III (Col3a1), and TGF-β1 are quantified using quantitative real-time PCR (qRT-PCR).[13]

-

Unilateral Renal Ischemia-Reperfusion (I/R) Injury in Mice

This model mimics the acute kidney injury that can lead to chronic kidney disease and fibrosis.

-

Animal Model: Male BALB/c mice are often used.[6]

-

Surgical Procedure: Mice are anesthetized, and a flank incision is made to expose the kidney. The renal pedicle, containing the renal artery and vein, is carefully isolated and clamped with a microvascular clamp for a defined period (e.g., 30-45 minutes) to induce ischemia.[6][7] The clamp is then removed to allow reperfusion. The contralateral kidney is often left untouched or removed (nephrectomy) depending on the study design.[3][14] Body temperature is maintained at 37°C throughout the procedure.[3]

-

Treatment: The chymase inhibitor (e.g., TY-51469 at 10 mg/kg/day) is administered, for instance, via intraperitoneal injection, for a specified period following the I/R injury (e.g., 6 weeks).[6][7]

-

Endpoint Analysis:

-

Histopathology: Kidneys are harvested, fixed, and stained (e.g., with Masson's trichrome or Sirius red) to assess the extent of fibrosis, particularly in the corticomedullary junction.[6]

-

Immunohistochemistry: Staining for fibrosis markers such as α-smooth muscle actin (α-SMA) and collagen I is performed.

-

Gene and Protein Expression: Levels of fibrosis-related factors like TGF-β1 and collagen I are measured in kidney tissue homogenates using qRT-PCR and Western blotting.[6]

-

Tachycardia-Induced Heart Failure in Dogs

This large animal model recapitulates many features of dilated cardiomyopathy.[1]

-

Animal Model: Dogs are chronically instrumented.[1]

-

Induction of Heart Failure: A pacemaker is implanted, and the heart is paced at a high rate (e.g., three times the baseline) for several weeks (typically 3-5 weeks) to induce heart failure.[1][15]

-

Treatment: A specific chymase inhibitor (e.g., SUNC8257 at 10 mg/kg twice a day) is administered orally during the pacing period.[2][13]

-

Endpoint Analysis:

-

Hemodynamic Measurements: Left ventricular (LV) pressures (including end-diastolic pressure) and function (e.g., dP/dt max) are monitored.[1]

-

Echocardiography: Cardiac dimensions and ejection fraction are assessed.

-

Biochemical Analysis: Cardiac tissue is collected to measure Ang II levels (via radioimmunoassay) and chymase activity.[13]

-

Gene Expression: Myocardial mRNA levels of chymase, ACE, TGF-β, and collagen types I and III are quantified by qRT-PCR.[13]

-

Histology: The extent of myocardial fibrosis is assessed in tissue sections.[13]

-

Hamster Sponge Implant Model of Angiogenesis and Granuloma Formation

This model is used to study angiogenesis and the formation of granulation tissue, which are components of tissue remodeling.

-

Animal Model: Hamsters are used for this model.

-

Procedure: Sterile polyvinyl sponges are implanted subcutaneously.[16] Angiogenesis and granuloma formation can be induced by daily injections of growth factors (e.g., bFGF) or inflammatory agents into the sponges.[16]

-

Treatment: The chymase inhibitor (e.g., BCEAB) is administered either locally into the sponge or orally.[16]

-

Endpoint Analysis:

-

Granuloma Weight: After a set period (e.g., 7-15 days), the sponges with the surrounding granulation tissue are excised, dried, and weighed.

-

Angiogenesis Assessment: Angiogenesis can be quantified by measuring the hemoglobin content within the sponge granuloma as an index of blood vessel formation.[16]

-

Chymase Activity Assay: Chymase activity in the granuloma tissue is measured using a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide). The change in absorbance over time is monitored spectrophotometrically.

-

Hydroxyproline Assay: Collagen deposition in the granuloma is determined by measuring the hydroxyproline content.

-

Conclusion

The preclinical evidence strongly supports the role of chymase as a key driver of pathological tissue remodeling and fibrosis. Chymase inhibitors, by targeting a central node in pro-fibrotic and pro-inflammatory pathways, represent a promising therapeutic avenue for a range of diseases characterized by excessive tissue remodeling. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working in this field. Further clinical investigation is warranted to translate the compelling preclinical findings into effective therapies for patients.

References

- 1. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Bleomycin-induced mouse pulmonary fibrosis model [bio-protocol.org]

- 6. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 7. An Effective Mouse Model of Unilateral Renal Ischemia-Reperfusion Injury [jove.com]

- 8. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

- 10. Measurement of Lung Collagen Content [bio-protocol.org]

- 11. Repetitive intratracheal bleomycin models several features of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishment of an assay method for human mast cell chymase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]

- 16. Transcriptomic profiling of the canine tachycardia-induced heart failure model: global comparison to human and murine heart failure - PMC [pmc.ncbi.nlm.nih.gov]

Chymase-IN-1: A Potent and Selective Inhibitor of Human Mast Cell Chymase

An In-depth Technical Guide on the Discovery, Synthesis, and Characterization of a Key Research Compound

This technical guide provides a comprehensive overview of Chymase-IN-1, a potent and selective nonpeptide inhibitor of human mast cell chymase. Developed for researchers, scientists, and drug development professionals, this document details the discovery, key quantitative data, experimental methodologies, and relevant biological pathways associated with this important research tool.

Discovery and Synthesis

This compound, also referred to as compound 5f in its discovery publication, emerged from a focused effort to identify novel, orally active, nonpeptide inhibitors of human mast cell chymase. The discovery was based on a series of β-carboxamido-phosphonic acids, which were designed to interact with the active site of the chymase enzyme. The X-ray crystal structure of this compound in complex with human chymase (PDB ID: 2HVX) has been resolved, providing detailed insights into its binding mode and the key interactions within the enzyme's active site. While a detailed, step-by-step synthesis protocol is proprietary to its developers, the general synthetic approach involves the coupling of a phosphonic acid-containing fragment with a substituted benzothiophene moiety.

Quantitative Data

The following table summarizes the key quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic properties.

| Parameter | Value | Species | Reference |

| IC50 | 29 nM | Human | [1] |

| Ki | 36 nM | Human | [1] |

| Cathepsin G Ki | 9500 nM | Human | [1] |

| Selectivity (Cat G/Chymase) | ~264-fold | - | [1] |

| Oral Bioavailability (F) | 3% | Rat | [1] |

| Oral Half-life (t1/2) | 1.8 h | Rat | [1] |

Experimental Protocols

Chymase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against human chymase.

Materials:

-

Human chymase (recombinant or purified)

-

This compound

-

Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.

-

Add a fixed amount of human chymase to each well of the 96-well microplate.

-

Add the various concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.

-

Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroanilide).

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic Study in Rats

This protocol provides a general workflow for assessing the oral bioavailability of this compound in a rat model.

Materials:

-

This compound

-

Sprague-Dawley rats (or other suitable strain)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Intravenous formulation of this compound

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Analytical instrumentation for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

-

Fast rats overnight prior to dosing.

-

Administer this compound to one group of rats via oral gavage at a specific dose.

-

Administer this compound to a second group of rats via intravenous injection at a specific dose.

-

Collect blood samples from each rat at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing).

-

Process the blood samples to obtain plasma.

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in each plasma sample using a validated analytical method (e.g., LC-MS/MS).

-

Plot the plasma concentration of this compound versus time for both oral and intravenous administration routes.

-

Calculate the area under the curve (AUC) for both routes of administration.

-

Determine the oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving chymase and a typical experimental workflow for inhibitor characterization.

Caption: Chymase-mediated activation of the TGF-β1/Smad signaling pathway.

Caption: Chymase-induced intestinal epithelial permeability via PAR-2 and MMP-2.

References

Chymase-IN-1: A Technical Guide to Target Binding and Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chymase-IN-1 is a potent and selective nonpeptide inhibitor of human mast cell chymase. This document provides an in-depth technical overview of its target binding characteristics and enzyme kinetics. It includes a compilation of quantitative data, detailed experimental methodologies for the characterization of chymase inhibitors, and visual representations of relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of chymase inhibition and the development of related therapeutic agents.

Introduction to Chymase and this compound

Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1] Upon mast cell degranulation, chymase is released and participates in a variety of physiological and pathological processes.[1] A key function of chymase is the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a critical step in the renin-angiotensin system.[2] Additionally, chymase is involved in the activation of transforming growth factor-β (TGF-β) and matrix metalloproteinases (MMPs), contributing to tissue remodeling and inflammation.[3] Its role in various signaling pathways, including TGF-β/SMAD, AKT, NF-κB, and MAPK, underscores its importance as a therapeutic target for cardiovascular and inflammatory diseases.

This compound has been identified as a potent, selective, and orally active inhibitor of human mast cell chymase.[4] Its ability to specifically target chymase makes it a valuable tool for studying the biological functions of this enzyme and a promising lead compound for drug development.

Target Binding and Enzyme Kinetics of this compound

The inhibitory activity of this compound has been quantified through the determination of its IC50 and Ki values. These parameters are essential for understanding the inhibitor's potency and its binding affinity to the target enzyme.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Target Enzyme | Notes | Reference |

| IC50 | 29 nM | Human Mast Cell Chymase | The half maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce enzyme activity by 50%. | [4] |

| Ki | 36 nM | Human Mast Cell Chymase | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity. | [4] |

| Ki | 9500 nM | Cathepsin G | The inhibition constant for Cathepsin G, a related serine protease. The significantly higher Ki value demonstrates the selectivity of this compound for chymase over Cathepsin G. | [4] |

Experimental Protocols

The following sections describe representative experimental protocols for the determination of chymase activity and the characterization of its inhibitors. While the precise details for the characterization of this compound are proprietary to the original researchers, these protocols are based on established methodologies for similar compounds.

In Vitro Chymase Inhibition Assay

This protocol outlines a common method for measuring the inhibitory activity of a compound against purified human chymase using a chromogenic substrate.

Materials:

-

Purified human chymase

-

This compound or other test inhibitor

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 M NaCl and 0.01% Triton X-100

-

Chromogenic Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAP-Phe-pNA)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the inhibitor stock solution in the Assay Buffer to create a range of test concentrations.

-

Add 20 µL of each inhibitor dilution (or vehicle control) to the wells of a 96-well microplate.

-

Add 160 µL of a pre-warmed solution of human chymase in Assay Buffer to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 20 µL of a pre-warmed solution of the chromogenic substrate (Suc-AAP-Phe-pNA) in Assay Buffer to each well.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline production is proportional to chymase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of the Inhibition Constant (Ki)

For a competitive inhibitor, the Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.[5]

Equation: Ki = IC50 / (1 + ([S] / Km))

Where:

-

Ki is the inhibition constant.

-

IC50 is the half maximal inhibitory concentration.

-

[S] is the concentration of the substrate used in the assay.

-

Km is the Michaelis-Menten constant for the substrate.

Procedure:

-

Experimentally determine the Km of the substrate (e.g., Suc-AAP-Phe-pNA) for human chymase under the specific assay conditions by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Determine the IC50 value of this compound as described in the previous protocol.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving chymase and a generalized workflow for the characterization of a chymase inhibitor.

Signaling Pathways

References

- 1. Inhibition of human mast cell chymase by secretory leukocyte proteinase inhibitor: enhancement of the interaction by heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]

Pharmacokinetic Profile of Chymase-IN-1 in Preclinical Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known pharmacokinetic properties of Chymase-IN-1, a potent and selective nonpeptide inhibitor of human mast cell chymase. Due to the limited publicly available data on this specific inhibitor, this document summarizes the existing information and supplements it with generalized experimental protocols and relevant biological pathways typical for the evaluation of chymase inhibitors in preclinical settings.

Quantitative Pharmacokinetic Data

The publicly available pharmacokinetic data for this compound in preclinical models is currently limited to a study in rats. The key parameters are summarized in the table below.

| Parameter | Value | Species | Route of Administration |

| Oral Bioavailability (F) | 3% | Rat | Oral |

| Oral Half-life (t½) | 1.8 hours | Rat | Oral |

Table 1: Pharmacokinetic Parameters of this compound in Rats. Data sourced from a study by Greco MN, et al., published in the Journal of Medicinal Chemistry in 2007, as cited by MedchemExpress.[1][2]

General Experimental Protocol for Oral Pharmacokinetic Studies in Rats

The following represents a generalized protocol for determining the pharmacokinetic profile of a chymase inhibitor like this compound following oral administration in a rat model. This is a representative methodology and specific parameters may vary.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound after a single oral dose in rats.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle for formulation (e.g., 0.5% methylcellulose in water)

-

Sprague-Dawley or Wistar rats (male, specific weight range)

-

Oral gavage needles

-

Blood collection tubes (e.g., containing K2EDTA)

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Animals are acclimated to the laboratory conditions for a minimum of one week prior to the study.

-

Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing: The test compound is formulated in the vehicle at the desired concentration. A single dose is administered to each rat via oral gavage at a specified volume (e.g., 10 mL/kg).

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4°C, 3000 x g for 10 minutes) to separate the plasma. The plasma is then transferred to labeled tubes and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the test compound are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F), if intravenous data is also available.

Visualizations

Chymase and the TGF-β1 Signaling Pathway

Chymase is known to play a role in tissue remodeling and fibrosis, in part through its ability to activate transforming growth factor-beta 1 (TGF-β1), a key cytokine in these processes. The following diagram illustrates the simplified signaling pathway.

Caption: Activation of TGF-β1 by chymase and subsequent intracellular signaling via the Smad pathway.

Experimental Workflow for Preclinical Pharmacokinetic Assessment

The following diagram outlines a typical workflow for conducting an in vivo pharmacokinetic study in a preclinical setting.

Caption: A streamlined workflow for a typical preclinical pharmacokinetic experiment.

References

- 1. Mast cell chymase in keloid induces profibrotic response via transforming growth factor-β1/Smad activation in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Pathways Modulated by Chymase-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells, has emerged as a critical mediator in a range of physiological and pathological processes. Its enzymatic activity extends beyond simple protein degradation, playing a pivotal role in the activation of signaling molecules and the remodeling of the extracellular matrix. Consequently, the inhibition of chymase presents a promising therapeutic strategy for various diseases, including cardiovascular conditions, fibrotic disorders, and inflammatory diseases. This technical guide focuses on Chymase-IN-1, a potent and selective nonpeptide inhibitor of human mast cell chymase, and explores the core biological pathways it modulates.

This compound demonstrates high affinity and selectivity for chymase, with an IC50 of 29 nM and a Ki of 36 nM.[1] Its selectivity is highlighted by a significantly lower affinity for Cathepsin G (Ki of 9500 nM), another protease.[1] While in vivo studies have shown low oral bioavailability in rats, its utility as a research tool to elucidate the function of chymase is invaluable.[1] This document will delve into the modulation of three key pathways by chymase inhibition, using this compound as a focal point and drawing on data from other well-characterized chymase inhibitors where specific data for this compound is not available.

Quantitative Data on Chymase Inhibition

The following tables summarize the quantitative data related to the inhibitory activity of this compound and other relevant chymase inhibitors.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Species | Reference |

| IC50 | 29 nM | Human | [1] |

| Ki (Chymase) | 36 nM | Human | [1] |

| Ki (Cathepsin G) | 9500 nM | Human | [1] |

Table 2: Effects of Chymase Inhibitors on Angiotensin II Formation

| Inhibitor | Model | Effect | Reference |

| Chymostatin | Human coronary artery homogenates | Reduced Ang II formation | [2] |

| Chymostatin | Human gastroepiploic artery slices | Inhibited Ang II formation by 90% | [2] |

Table 3: Effects of Chymase Inhibitors on Fibrosis and Related Factors

| Inhibitor | Model | Effect | Reference |

| TY-51469 | Mouse model of silica-induced pulmonary fibrosis | Significantly reduced lung fibrosis score and hydroxyproline level | [3] |

| TY-51469 | Mouse model of renal ischemia-reperfusion injury | Significantly suppressed fibrosis formation and TGF-β1 expression | [4][5] |

| SUN C8077 | Mouse model of bleomycin-induced pulmonary fibrosis | Dose-dependently reversed the increase in hydroxyproline content | [6] |

Table 4: Effects of Chymase Inhibitors on Inflammation

| Inhibitor | Model | Effect | Reference |

| TY-51469 | Mouse model of silica-induced pulmonary fibrosis | Reduced neutrophils, MIP-2, MCP-1, and TGF-β1 in BALF | [3] |

| Z-Ile-Glu-Pro-Phe-CO2Me | Mouse peritonitis model | Inhibited neutrophil, eosinophil, lymphocyte, and macrophage accumulation | [7] |

| TY-51469 | Rat model of inflammatory bowel disease | Reduced intestinal inflammation and increased IL-10, TGF-β1, and IL-17A | [8] |

Core Modulated Biological Pathways

Chymase inhibition, exemplified by the action of this compound, impacts several critical signaling cascades. The following sections detail these pathways and are accompanied by explanatory diagrams.

The Renin-Angiotensin System (RAS)

Chymase provides an alternative, ACE-independent pathway for the conversion of Angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, Angiotensin II.[9][10] This is particularly relevant in tissues like the heart, where chymase can be the predominant enzyme for Angiotensin II formation.[9] By inhibiting chymase, this compound directly reduces the local production of Angiotensin II, thereby mitigating its downstream effects on blood pressure, inflammation, and fibrosis.[9]

Transforming Growth Factor-β (TGF-β) Signaling

Chymase is a potent activator of latent TGF-β1, a key cytokine involved in tissue fibrosis.[5][6] By cleaving the latency-associated peptide (LAP), chymase releases the active form of TGF-β1, which then binds to its receptor and initiates downstream signaling through the Smad protein cascade. This leads to the transcription of pro-fibrotic genes, such as those for collagen and fibronectin. This compound, by inhibiting chymase, prevents the activation of latent TGF-β1, thereby attenuating the pro-fibrotic signaling cascade.[4][5]

Matrix Metalloproteinase (MMP) Activation

Chymase can activate pro-matrix metalloproteinases (pro-MMPs), particularly pro-MMP-9, into their active forms.[11] Active MMPs are zinc-dependent endopeptidases that degrade various components of the extracellular matrix (ECM). While essential for tissue remodeling, excessive MMP activity can lead to tissue damage and inflammation. By inhibiting chymase, this compound prevents the activation of pro-MMP-9, thereby reducing ECM degradation and its associated pathological consequences.[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the described biological pathways.

Chymase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on purified human chymase.

Materials:

-

Purified human chymase

-

This compound

-

Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in the assay buffer to obtain a range of concentrations.

-

In a 96-well plate, add the diluted this compound solutions. Include a control well with assay buffer and DMSO (vehicle control).

-

Add a fixed concentration of purified human chymase to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Angiotensin II Measurement by ELISA

Objective: To quantify the levels of Angiotensin II in cell culture supernatants or tissue homogenates following treatment with a chymase inhibitor.

Materials:

-

Angiotensin II ELISA kit

-

Cell culture supernatants or tissue homogenates

-

Microplate reader

Procedure:

-

Collect cell culture supernatants or prepare tissue homogenates from control and chymase inhibitor-treated samples.

-

Follow the manufacturer's instructions for the Angiotensin II ELISA kit. This typically involves:

-

Preparing standards and samples.

-

Adding standards and samples to the pre-coated microplate.

-

Adding a detection antibody.

-

Incubating and washing the plate.

-

Adding a substrate and stop solution.

-

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of Angiotensin II in the samples by interpolating their absorbance values on the standard curve.

-

Compare the Angiotensin II levels between control and treated groups.

Western Blot for Phospho-Smad2/3

Objective: To assess the effect of chymase inhibition on the activation of the TGF-β signaling pathway by measuring the phosphorylation of Smad2 and Smad3.

Materials:

-

Cell lysates from control and chymase inhibitor-treated cells (stimulated with a chymase source)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Smad2/3 and anti-total-Smad2/3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Smad2/3 to normalize for protein loading.

-

Quantify the band intensities to determine the relative levels of phospho-Smad2/3.

MMP-9 Activity Assay

Objective: To measure the effect of a chymase inhibitor on the activation of MMP-9.

Materials:

-

MMP-9 activity assay kit

-

Cell culture supernatants or tissue homogenates

-

Microplate reader

Procedure:

-

Collect cell culture supernatants or prepare tissue homogenates from control and chymase inhibitor-treated samples.

-

Follow the manufacturer's instructions for the MMP-9 activity assay kit. This typically involves:

-

Activating pro-MMP-9 in the samples to measure total MMP-9 activity, or measuring active MMP-9 directly.

-

Incubating the samples with a specific MMP-9 substrate.

-

Measuring the resulting colorimetric or fluorometric signal.

-

-

Generate a standard curve using the provided MMP-9 standard.

-

Determine the MMP-9 activity in the samples from the standard curve.

-

Compare the MMP-9 activity between control and treated groups.

Conclusion

This compound is a potent and selective tool for investigating the multifaceted roles of chymase in health and disease. By inhibiting chymase activity, this compound modulates key biological pathways, including the Renin-Angiotensin System, TGF-β signaling, and MMP activation. This targeted inhibition leads to a reduction in the production of pro-inflammatory and pro-fibrotic mediators, highlighting the therapeutic potential of chymase inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further explore the biological consequences of chymase inhibition and to advance the development of novel therapeutics targeting this important enzyme.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The specific chymase inhibitor TY-51469 suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chymase Inhibition Attenuates Kidney Fibrosis in a Chronic Mouse Model of Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Involvement of mast cell chymase in bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of tryptase and chymase induced nucleated cell infiltration by proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chymase inhibitor TY-51469 in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Chymase-IN-1 in ACE-Independent Angiotensin II Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. While the classical pathway involving angiotensin-converting enzyme (ACE) is a well-established therapeutic target, the existence of an alternative, ACE-independent pathway for angiotensin II (Ang II) generation has significant implications for the development of novel cardiovascular therapies. This pathway is primarily mediated by the serine protease chymase. Chymase-IN-1 is a potent and selective, orally active, nonpeptide inhibitor of human mast cell chymase, offering a valuable tool for investigating the physiological and pathological roles of this alternative RAS pathway. This technical guide provides an in-depth overview of the role of this compound in ACE-independent Ang II formation, including its mechanism of action, quantitative data, relevant experimental protocols, and key signaling pathways.

Introduction: The ACE-Independent Pathway of Angiotensin II Formation

The classical RAS involves the conversion of angiotensin I (Ang I) to the potent vasoconstrictor Ang II by ACE. However, substantial evidence demonstrates that Ang II can also be generated through an ACE-independent pathway, particularly in tissues like the heart, blood vessels, and kidneys.[1][2] This alternative pathway is predominantly catalyzed by chymase, a chymotrypsin-like serine protease stored in the secretory granules of mast cells.[3]

Chymase is released in response to various stimuli, including inflammation and tissue injury, and can convert Ang I to Ang II with high efficiency.[4] Notably, chymase can also utilize other substrates, such as angiotensin-(1-12), to generate Ang II, bypassing the need for renin in the initial step of the cascade.[5] The existence of this chymase-mediated pathway explains the phenomenon of "angiotensin escape," where Ang II levels can recover during chronic ACE inhibitor therapy.[2] Consequently, chymase has emerged as a promising therapeutic target for a more complete blockade of the RAS and the treatment of cardiovascular diseases.

This compound: A Potent and Selective Chymase Inhibitor

This compound is a synthetic, nonpeptide small molecule that acts as a potent and selective inhibitor of human chymase. Its development has provided researchers with a crucial tool to dissect the functional significance of the chymase-dependent Ang II generation pathway.

Mechanism of Action

This compound is a competitive inhibitor that binds to the active site of chymase, preventing the binding and cleavage of its natural substrates, including Ang I and angiotensin-(1-12). Its nonpeptide nature offers potential advantages in terms of oral bioavailability and metabolic stability compared to peptidic inhibitors.

Quantitative Data

The following tables summarize the key quantitative data for this compound and provide a comparison with other notable chymase inhibitors.

| Parameter | Value | Reference |

| IC50 (Human Chymase) | 29 nM | [6] |

| Ki (Human Chymase) | 36 nM | [6] |

| Ki (Cathepsin G) | 9500 nM | [6] |

| Selectivity (Cathepsin G/Chymase) | ~264-fold | [6] |

| Oral Bioavailability (Rat) | 3% | [6] |

| Oral Half-life (t1/2) (Rat) | 1.8 h | [6] |

| Table 1: In Vitro and Pharmacokinetic Properties of this compound |

| Inhibitor | Target | IC50 / Ki | Key In Vivo Findings | Reference |

| Chymostatin | Chymase, Cathepsin G, etc. | Ki ≈ 13.2 x 10⁻⁹ M (for mast cell chymase) | Decreased mean blood pressure and Ang II levels in spontaneously hypertensive rats. | [2] |

| Fulacimstat (BAY 1142524) | Chymase | IC50 = 4 nM | Did not significantly improve left ventricular ejection fraction in a clinical trial of post-myocardial infarction patients. | [5] |

| TY-51469 | Chymase | IC50 ≈ 7.0 nM | Attenuated cardiac remodeling and diastolic dysfunction in a hamster model of chronic Ang II stimulation. | [1] |

| BCEAB | Chymase | - | Reduced neointimal formation in a dog model of vein grafting. | [4] |

| NK3201 | Chymase | - | Suppressed the development of colitis in an animal model by inhibiting MMP-9 activation. | [1] |

| TEI-E548 | Chymase | - | Prevented cardiac fibrosis and improved diastolic function in a hamster model of heart failure. | [4] |

| Table 2: Comparative Data of Selected Chymase Inhibitors |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and chymase-mediated Ang II formation.

Chymase Activity Assay

This protocol describes a common method for measuring chymase activity using a chromogenic substrate.

Materials:

-

Purified human chymase

-

Chymase substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl

-

This compound or other inhibitors

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of various concentrations of this compound or vehicle (DMSO) to the respective wells.

-

Add 20 µL of purified human chymase solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the chymase substrate (Suc-AAPF-pNA) solution to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Measurement of Angiotensin II Formation

This protocol outlines the measurement of Ang II production from Ang I by chymase using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified human chymase

-

Angiotensin I

-

This compound

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl

-

Quenching Solution: 0.1% Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column

-

Angiotensin II standard

Procedure:

-

Prepare reaction mixtures containing Reaction Buffer, Angiotensin I (e.g., 10 µM), and different concentrations of this compound or vehicle.

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding purified human chymase.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of Quenching Solution.

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant by HPLC to separate and quantify the amount of Angiotensin II formed.

-

Generate a standard curve using known concentrations of Angiotensin II to calculate the concentration in the samples.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental procedures are essential for a clear understanding of the role of this compound.

Figure 1: ACE-Independent Angiotensin II Formation Pathway. This diagram illustrates the classical and alternative (chymase-mediated) pathways for Angiotensin II production and the inhibitory action of this compound.

Figure 2: Experimental Workflow for Chymase Inhibitor Screening. This flowchart outlines the typical stages involved in the discovery and preclinical evaluation of chymase inhibitors like this compound.

Conclusion and Future Directions

This compound serves as a critical research tool for elucidating the complex role of ACE-independent Angiotensin II formation in health and disease. Its high potency and selectivity for chymase allow for precise investigation of this alternative RAS pathway. While the in vitro profile of this compound is well-characterized, further in vivo studies are warranted to fully understand its therapeutic potential. The low oral bioavailability observed in rats suggests that formulation strategies or the development of analogs with improved pharmacokinetic properties may be necessary for clinical translation.

The exploration of chymase inhibitors like this compound holds significant promise for the development of novel therapeutic strategies for cardiovascular diseases, particularly in patient populations where ACE inhibitors may not provide complete RAS blockade. Future research should focus on conducting comprehensive preclinical in vivo studies with this compound to evaluate its efficacy in relevant disease models and to further validate chymase as a viable therapeutic target.

References

- 1. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mast cell chymase limits the cardiac efficacy of Ang I–converting enzyme inhibitor therapy in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chymase: its pathophysiological roles and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

investigating the downstream effects of chymase inhibition with Chymase-IN-1

An In-depth Technical Guide to the Downstream Effects of Chymase Inhibition with Chymase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2][3] Upon mast cell degranulation in response to inflammatory signals, tissue injury, or cellular stress, chymase is released into the extracellular interstitium.[4][5] This enzyme is a critical mediator in various physiological and pathological processes, including tissue remodeling, inflammation, and cardiovascular disease.[1][6] One of its most prominent roles is the conversion of angiotensin I (Ang I) to the potent vasoconstrictor angiotensin II (Ang II), a key component of the renin-angiotensin system (RAS).[1][4][7][8] Notably, this pathway is independent of the angiotensin-converting enzyme (ACE), making chymase a significant contributor to Ang II levels, particularly in tissues like the heart and blood vessels.[7][8][9]

This compound is a potent, selective, and orally active nonpeptide inhibitor of human mast cell chymase.[10] Its development stems from the recognition that targeting chymase offers a therapeutic strategy for diseases where chymase-driven pathways are pathogenic.[2] This guide explores the core downstream effects of chymase inhibition using this compound, presenting key quantitative data, experimental protocols, and visual representations of the involved signaling pathways.

Core Signaling Pathways Modulated by Chymase Inhibition

Chymase exerts its influence by activating several critical downstream signaling molecules. Inhibition with this compound directly attenuates these pathways.

-

The Renin-Angiotensin System (RAS): In human cardiovascular tissues, chymase is a major enzyme responsible for converting Ang I to Ang II.[1][4] Ang II then binds to its type 1 receptor (AT1R), triggering a cascade of effects including vasoconstriction, inflammation, and fibrosis.[11] Chymase inhibition directly reduces this local Ang II production.[9][12][13]

-

Transforming Growth Factor-β (TGF-β) Activation: Chymase activates latent TGF-β1, a potent pro-fibrotic cytokine.[1][3][14][15] Activated TGF-β1 signals through the Smad pathway, leading to the differentiation of fibroblasts into myofibroblasts and excessive deposition of extracellular matrix (ECM) components like collagen, resulting in tissue fibrosis.[11][16][17]

-

Matrix Metalloproteinase (MMP) Activation: Chymase can activate pro-MMP-9 (gelatinase B) into its active form.[1][18] MMP-9 is involved in ECM degradation, which plays a complex role in tissue remodeling, inflammation, and the pathogenesis of conditions like atherosclerosis and myocardial infarction.[1][18][19]

The interconnected nature of these pathways means that inhibiting chymase can have broad, beneficial effects by simultaneously targeting vasoconstriction, fibrosis, and inflammation.

Caption: Core signaling pathways activated by chymase and blocked by this compound.

Quantitative Data on this compound and Downstream Effects

The efficacy of this compound and the impact of chymase inhibition have been quantified in various studies. The following tables summarize key data points.

Table 1: Inhibitor Potency and Selectivity

| Compound | Target | IC50 | Ki | Selectivity (vs. Cathepsin G) | Reference |

|---|

| This compound | Human Chymase | 29 nM | 36 nM | ~264-fold (Ki Cat G = 9500 nM) |[10] |

Table 2: Downstream Effects of Chymase Inhibition in Preclinical Models

| Model | Inhibitor Used | Key Downstream Effect | Quantitative Change | Reference |

|---|---|---|---|---|

| Dog Tachycardia-Induced Heart Failure | SUNC8257 | Cardiac Ang II Levels | Decreased from 126.7±8.8 to 103.3±3.3 pg/g | [9] |

| Dog Tachycardia-Induced Heart Failure | SUNC8257 | TGF-β mRNA Levels | Suppressed vs. vehicle | [9][12] |

| Dog Tachycardia-Induced Heart Failure | SUNC8257 | Collagen-type I & III mRNA | Suppressed vs. vehicle | [9][12] |

| Rat Myocardial Ischemia/Reperfusion | TY-51469 | Chymase Activity in Area at Risk | Decreased from 9.7±2.6 to 1.1±0.3 mU/mg protein | [18] |

| Aged Rat Hearts | N/A (Exercise Model) | Chymase Activity | Increased in aged hearts vs. young; normalized by exercise | [13][20] |

| Aged Rat Hearts | N/A (Exercise Model) | Cardiac Ang II Levels | Significantly higher in aged hearts vs. young despite lower ACE activity | [13][20] |

| Human Skin Fibroblasts | Suc-Val-Pro-Phep(OPh)2 | TGF-β1 Protein Expression | Increased TGF-β1 levels were inhibited by the chymase inhibitor |[16] |

Key Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments in chymase inhibitor investigation.

In Vitro Chymase Inhibition Assay

This protocol is designed to determine the inhibitory potential of a compound like this compound against purified chymase.

-

Objective: To calculate the IC50 value of an inhibitor.

-

Materials:

-

Recombinant human chymase

-

Fluorogenic chymase substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl and Tween-20)

-

This compound or other test inhibitors

-

96-well microplate (black, for fluorescence)

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.

-

Add a fixed amount of human chymase to each well of the microplate.

-

Add the diluted this compound solutions to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 380/460 nm), recording fluorescence intensity every minute for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the rates relative to the "no inhibitor" control and plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.[21]

-

Western Blot for TGF-β and Phospho-Smad2/3

This protocol assesses the effect of chymase inhibition on the pro-fibrotic TGF-β signaling pathway in cell culture.

-

Objective: To measure changes in the expression and activation of TGF-β pathway proteins.

-

Cell Model: Human cardiac or skin fibroblasts.

-

Procedure:

-

Cell Treatment: Seed fibroblasts in culture plates. Once confluent, serum-starve the cells. Treat cells with a stimulant (e.g., Ang I, if cells have mast cell co-culture, or direct chymase) in the presence or absence of this compound for a specified time (e.g., 6, 12, or 24 hours).[16]

-

Protein Extraction: Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts onto a polyacrylamide gel. Separate proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against TGF-β1, Phospho-Smad2/3, total Smad2/3, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometrically analyze the band intensities and normalize the target protein levels to the loading control.[16]

-

Caption: Experimental workflow for Western blot analysis of fibrotic markers.

Animal Model of Cardiac Fibrosis

This protocol outlines an in vivo study to evaluate the anti-fibrotic effects of a chymase inhibitor.

-

Objective: To assess if this compound can prevent or reduce cardiac fibrosis in a disease model.

-

Animal Model: Tachycardia-induced heart failure in dogs or isoproterenol-induced fibrosis in rats.[12][22]

-

Procedure:

-

Induction of Disease: Induce cardiac fibrosis in the animals. For example, in dogs, use rapid ventricular pacing for several weeks to induce heart failure and subsequent fibrosis.[9][12]

-

Treatment Groups: Divide animals into groups: Sham (no disease induction), Vehicle (disease induction + vehicle administration), and this compound (disease induction + oral administration of this compound at a specified dose).

-

Drug Administration: Administer this compound or vehicle daily for the duration of the study.[9]

-

Functional Assessment: Perform periodic echocardiography to assess cardiac function (e.g., ejection fraction, diastolic function).[23]

-

Endpoint Analysis: At the end of the study, euthanize the animals and harvest the hearts.

-

Histology: Fix a portion of the left ventricle in formalin, embed in paraffin, and section. Perform Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition (fibrosis).

-

Molecular Analysis: From another portion of the ventricle, extract RNA to measure mRNA levels of fibrotic markers (e.g., Collagen I, Collagen III, TGF-β) via qPCR. Extract protein to measure Ang II levels via ELISA.[9][12]

-

Conclusion

Chymase is a multifaceted enzyme that plays a central role in pathological tissue remodeling, particularly in the cardiovascular system. Its ability to generate Ang II and activate pro-fibrotic and pro-inflammatory mediators like TGF-β1 and MMP-9 makes it a compelling therapeutic target.[1][5] this compound, as a potent and selective inhibitor, offers a valuable research tool and a potential therapeutic agent to dissect and counteract these detrimental downstream effects. By blocking chymase, this compound can simultaneously attenuate vasoconstriction, mitigate fibrosis, and reduce inflammation, addressing multiple facets of complex diseases like heart failure and atherosclerosis.[4][17][24] The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of chymase inhibition in a variety of disease contexts.

References

- 1. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijcmas.com [ijcmas.com]

- 7. Involvement of chymase-mediated angiotensin II generation in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | Mast Cells in Cardiac Fibrosis: New Insights Suggest Opportunities for Intervention [frontiersin.org]

- 12. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Activation of paracrine TGF-beta1 signaling upon stimulation and degranulation of rat serosal mast cells: a novel function for chymase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Chymase Inhibition Reduces Infarction and Matrix Metalloproteinase-9 Activation and Attenuates Inflammation and Fibrosis after Acute Myocardial Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CMA1 chymase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. Chymase-dependent production of angiotensin II: an old enzyme in old hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chymase Dependent Pathway of Angiotensin II Generation and Rapeseed Derived Peptides for Antihypertensive Treatment of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Critical Role of the Chymase/Angiotensin-(1-12) Axis in Modulating Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. karger.com [karger.com]

The Role of Chymase in Fibrosis: A Technical Guide to Preclinical Exploration with Chymase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Mast cell-derived chymase, a chymotrypsin-like serine protease, has emerged as a critical mediator in the fibrotic cascade.[1] This technical guide provides an in-depth exploration of the role of chymase in fibrosis and the utility of the potent and selective chymase inhibitor, Chymase-IN-1, as a tool for preclinical research and therapeutic development.

Chymase exerts its pro-fibrotic effects through multiple mechanisms, most notably by converting angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, angiotensin II (Ang II), and by activating transforming growth factor-beta 1 (TGF-β1), a central regulator of tissue fibrosis.[2][3] By catalyzing the production of these key molecules, chymase initiates a signaling cascade that stimulates fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen synthesis.[1][4]

This compound: A Potent Tool for Fibrosis Research

This compound is a potent, selective, and non-peptide inhibitor of human mast cell chymase. Its well-defined inhibitory activity makes it an invaluable pharmacological tool for elucidating the precise role of chymase in various in vitro and in vivo models of fibrosis.

Quantitative Data on Chymase Inhibitors

The following tables summarize the in vitro inhibitory activity of this compound and the in vivo efficacy of various chymase inhibitors in preclinical models of fibrosis. While specific in vivo data for this compound is limited in the public domain, the data for other potent chymase inhibitors provide a strong rationale for its investigation in similar models.

| Inhibitor | Target | IC50 | Ki | Species |

| This compound | Chymase | 29 nM | 36 nM | Human |

| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |

| SUNC8257 | Tachycardia-induced heart failure (Dog) | 10 mg/kg, twice a day | Decreased cardiac Ang II levels, suppressed collagen-type I and III and TGF-β mRNA levels, and reduced left ventricular fibrosis. | [5] |

| TY-51469 | Unilateral ischemia-reperfusion induced kidney fibrosis (Mouse) | 10 mg/kg/day, intraperitoneally | Suppressed fibrosis formation, inhibited renal chymase and TGF-β1 expression. | [6][7] |

| Chymase Inhibitor (CI) | Unilateral ureteral obstruction (UUO) induced kidney fibrosis (Hamster) | 50 mg/kg, twice a day, p.o. | Decreased Ang II levels in renal tissue and mRNA levels of α-SMA, type I collagen, and TGF-β, and ameliorated tubulointerstitial injury. | [5] |

| SUN C8077 | Bleomycin-induced pulmonary fibrosis (Mouse) | Dose-dependent | Reversed the bleomycin-induced increase in hydroxyproline content and chymase activity in the lung. | [8] |

Key Signaling Pathways in Chymase-Mediated Fibrosis

Chymase is a key upstream regulator of pro-fibrotic signaling. The two primary pathways are the angiotensin II and TGF-β1 cascades.

Chymase-Angiotensin II Axis

Caption: Chymase-Angiotensin II signaling pathway in fibrosis.

Chymase-TGF-β1/Smad Axis

Caption: Chymase-TGF-β1/Smad signaling pathway in fibrosis.

Experimental Protocols for Investigating Chymase in Fibrosis

This section outlines key experimental methodologies for assessing the role of chymase and the efficacy of its inhibitors in preclinical fibrosis models.

Experimental Workflow

References

- 1. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic applications of chymase inhibitors in cardiovascular diseases and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of paracrine TGF-beta1 signaling upon stimulation and degranulation of rat serosal mast cells: a novel function for chymase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chymase Inhibition Attenuates Kidney Fibrosis in a Chronic Mouse Model of Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of mast cell chymase in bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chymase-IN-1 in Primary Mast Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Chymase-IN-1, a potent and selective inhibitor of human mast cell chymase, in primary mast cell culture experiments. This document outlines the inhibitor's characteristics, experimental procedures for assessing its effects on mast cell function, and relevant signaling pathways.

Introduction

Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine, proteases, cytokines, and chemokines. Chymase, a chymotrypsin-like serine protease, is one of the most abundant proteases stored in the secretory granules of mast cells.[1] Its release contributes to tissue remodeling, inflammation, and the generation of vasoactive peptides.[2][3] this compound is a valuable research tool for investigating the specific roles of chymase in mast cell biology and related pathologies.

This compound: Properties and Specifications

This compound is a non-peptide, orally active inhibitor of human mast cell chymase. Its key quantitative data are summarized below.

| Parameter | Value | Reference |

| IC50 (human chymase) | 29 nM | [4] |

| Ki (human chymase) | 36 nM | [4][5] |

| Ki (Cathepsin G) | 9500 nM | [4][5] |

| Molecular Weight | 431.83 g/mol | [5] |

| Solubility | Soluble in DMSO | [5] |

Note: The high Ki for Cathepsin G indicates good selectivity of this compound for chymase over this related protease.[4][5]

Experimental Protocols

Primary Human Mast Cell Culture

Primary human mast cells can be differentiated from hematopoietic progenitor cells, such as CD34+ cells from peripheral blood.

Materials:

-

Cryopreserved human CD34+ progenitor cells

-

Human mast cell culture medium (e.g., StemPro™-34 SFM) supplemented with:

-

Stem Cell Factor (SCF, 100 ng/mL)

-

IL-6 (50 ng/mL)

-

IL-3 (30 ng/mL, for the first 2 weeks)

-

Penicillin-Streptomycin (1%)

-

-

T175 culture flasks

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube and add 10 mL of pre-warmed human mast cell medium.

-

Centrifuge at 450 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh culture medium.

-

Seed the cells in a T175 culture flask at a density of 0.1-0.5 x 10^6 cells/mL.

-

Incubate at 37°C with 5% CO2.

-

Every 3-4 days, perform a half-media change by centrifuging the cell suspension, removing half the old media, and resuspending the cells in fresh media. Do not allow the cell density to exceed 1 x 10^6 cells/mL.[6]

-

Mast cell differentiation and maturation can be monitored over 6-8 weeks by assessing the expression of mast cell-specific markers such as c-Kit (CD117) and FcεRI via flow cytometry.[7]

Chymase Activity Assay

This assay measures the enzymatic activity of chymase released from mast cells and the inhibitory effect of this compound.

Materials:

-

Cultured primary human mast cells

-

Chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Induce mast cell degranulation to collect supernatant containing chymase (see Protocol 3).

-

In a 96-well plate, add varying concentrations of this compound to the wells.

-

Add the mast cell supernatant (source of chymase) to the wells and incubate for 15-30 minutes at 37°C.

-

Add the chymase substrate to each well to initiate the enzymatic reaction.

-

Measure the absorbance at 405 nm kinetically over 10-30 minutes using a microplate reader.

-

The rate of substrate cleavage is proportional to chymase activity. Calculate the percentage of inhibition at each concentration of this compound to determine the IC50.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol assesses the effect of this compound on mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

-

Cultured primary human mast cells

-

This compound

-

Mast cell activator (e.g., anti-IgE, Compound 48/80, or Calcium Ionophore A23187)

-

Tyrode's buffer (or similar physiological buffer)

-

β-Hexosaminidase substrate (p-NAG)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

-

96-well plate

-

Microplate reader

Procedure:

-

Wash cultured mast cells with Tyrode's buffer and resuspend at a concentration of 1 x 10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

-

Add varying concentrations of this compound to the wells and pre-incubate for 30 minutes at 37°C.

-

Add the mast cell activator to induce degranulation and incubate for 30-60 minutes at 37°C.

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of the β-hexosaminidase substrate solution to each well and incubate for 60 minutes at 37°C.

-

Add 100 µL of the stop solution to each well.

-

Measure the absorbance at 405 nm.

-

To determine the total β-hexosaminidase content, lyse an equal number of cells with 0.1% Triton X-100.

-

Calculate the percentage of degranulation as (Absorbance of sample / Absorbance of total lysate) x 100.

Cytokine Release Assay

This protocol measures the effect of this compound on the release of cytokines and chemokines from activated mast cells.

Materials:

-

Cultured primary human mast cells

-

This compound

-

Mast cell activator (e.g., anti-IgE, SCF)

-

Cell culture medium

-

ELISA or multiplex immunoassay kit for desired cytokines (e.g., TNF-α, IL-6, IL-8, IL-13)

Procedure:

-

Wash and resuspend cultured mast cells in fresh culture medium at 1 x 10^6 cells/mL.

-

Plate the cells in a 24-well plate.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-